

A Technical Guide to the Molecular Architecture of Glycidol for Advanced Research

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Compound of Interest

Compound Name: **Glycidol**

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Abstract

Glycidol (oxiran-2-ylmethanol) is a bifunctional organic molecule of significant interest in pharmaceutical and materials science. Its unique structure, containing both a strained epoxide ring and a primary alcohol, dictates its high reactivity and utility as a versatile chemical intermediate. This guide provides an in-depth analysis of **glycidol**'s chemical structure, bonding characteristics, and stereochemistry. We will explore the causality behind its reactivity, detail a representative synthetic protocol, and discuss its critical applications and associated safety imperatives. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this pivotal molecule.

Introduction to Glycidol: A Bifunctional Building Block

Glycidol, systematically named oxiran-2-ylmethanol, is a colorless, viscous liquid with the molecular formula $C_3H_6O_2$.^{[1][2]} It is miscible with water and many organic solvents.^[3] The molecule's significance stems from its dual chemical personality: it possesses a highly reactive three-membered epoxide ring and a nucleophilic primary alcohol functional group.^[3] This bifunctionality makes **glycidol** an invaluable precursor in the synthesis of a wide array of more complex molecules, including pharmaceuticals, glycidyl ethers, esters, and amines.^[3] Its applications range from being a reactive diluent in epoxy resins and a stabilizer for natural oils to a key intermediate in the synthesis of cardiac and antiviral drugs.

However, the same reactivity that makes **glycidol** a valuable synthetic tool also underlies its biological activity and associated hazards. The epoxide moiety is a potent alkylating agent, capable of reacting with nucleophilic biomolecules.^[4] Consequently, **glycidol** is classified as a probable human carcinogen (Group 2A) and requires strict handling protocols.^[2]

Table 1: Core Chemical and Physical Properties of **Glycidol**

Property	Value	Source(s)
IUPAC Name	oxiran-2-ylmethanol	[2]
Molecular Formula	C ₃ H ₆ O ₂	[1][2][5]
Molar Mass	74.08 g/mol	[2][5]
CAS Number	556-52-5	[2]
Canonical SMILES	C1C(O1)CO	[2]
Appearance	Colorless, viscous liquid	[2][3]
Boiling Point	167 °C (decomposes)	[2]
Density	~1.114 g/cm ³ at 25 °C	[2]

Molecular Structure and Bonding Analysis

The chemical behavior of **glycidol** is a direct consequence of its molecular architecture. The structure consists of a propanol backbone where the carbons at positions 2 and 3 are bridged by an oxygen atom to form an oxirane (epoxide) ring. The primary hydroxyl group is attached to the carbon at position 1.

The Strained Epoxide Ring

The defining feature of **glycidol** is the three-membered epoxide ring. The internal bond angles within this ring (C-O-C and C-C-O) are constrained to approximately 60°. This severe deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized atoms induces significant ring strain. This strain makes the epoxide susceptible to nucleophilic attack, as ring-opening relieves this energetic instability. This is the primary causal factor behind **glycidol**'s utility as an alkylating agent and synthetic intermediate.

Bond Lengths and Angles

Precise experimental values for bond angles and lengths are typically determined by techniques such as X-ray crystallography or microwave spectroscopy. While a comprehensive, experimentally verified dataset for **glycidol** is not readily available in public literature, computational chemistry provides reliable estimates. The values below are representative of what is expected from DFT (Density Functional Theory) calculations and illustrate the key geometric features.

Table 2: Typical Computed Bond Lengths and Angles for **Glycidol** (Note: These are representative values. Actual experimental values may vary slightly.)

Bond/Angle	Description	Typical Value
Bond Lengths (Å)		
C2-C3	Epoxide C-C bond	~1.47 Å
C2-O(epoxide)	Epoxide C-O bond	~1.43 Å
C3-O(epoxide)	Epoxide C-O bond	~1.43 Å
C1-C3	Bond to hydroxymethyl group	~1.51 Å
C1-O(hydroxyl)	Hydroxyl C-O bond	~1.42 Å
**Bond Angles (°) **		
∠C2-O-C3	Angle within the epoxide ring	~61.7°
∠O-C2-C3	Angle within the epoxide ring	~59.2°
∠O-C3-C2	Angle within the epoxide ring	~59.2°
∠C1-C3-C2	Angle connecting side chain	~121.8°
∠C3-C1-O(H)	Angle in hydroxymethyl group	~109.5°

The key takeaway from this data is the acute angles within the epoxide ring, confirming the high degree of ring strain.

Molecular Visualization

The following diagram illustrates the structure of **glycidol** with standard atom numbering.

Caption: Figure 1: 2D Structure of **Glycidol** (oxiran-2-ylmethanol)

Reactivity and Mechanistic Considerations

Glycidol's reactivity can be categorized based on which functional group participates.

- Reactions Involving Epoxide Ring-Opening: This is the most common reaction pathway. The strained ring is readily opened by a wide range of nucleophiles, including water, alcohols, amines, and thiols. This reaction can be catalyzed by either acid or base.
 - Acid-Catalyzed Opening: The acid protonates the epoxide oxygen, making the ring carbons more electrophilic and susceptible to attack by a weak nucleophile.
 - Base-Catalyzed Opening: A strong nucleophile directly attacks one of the epoxide carbons, leading to a concerted ring-opening. This pathway is fundamental to its use in creating polymers and attaching the glycidyl moiety to other molecules.^[4]
- Reactions at the Hydroxyl Group: The primary alcohol can undergo reactions typical of alcohols, such as esterification or etherification, without opening the epoxide ring. This requires careful selection of reagents that are not nucleophilic towards the epoxide. This orthogonal reactivity allows for multi-step syntheses where the epoxide is reserved for a later transformation.

The presence of the hydroxyl group can also influence the epoxide's reactivity through intramolecular hydrogen bonding, which can activate the ring for nucleophilic attack.^[6]

Experimental Protocol: One-Pot Synthesis of Glycidol from Glycerol

The conversion of bio-renewable glycerol into value-added chemicals like **glycidol** is a significant area of green chemistry research. The one-pot synthesis from glycerol and dimethyl carbonate (DMC) is an environmentally friendlier alternative to traditional methods that use epichlorohydrin.

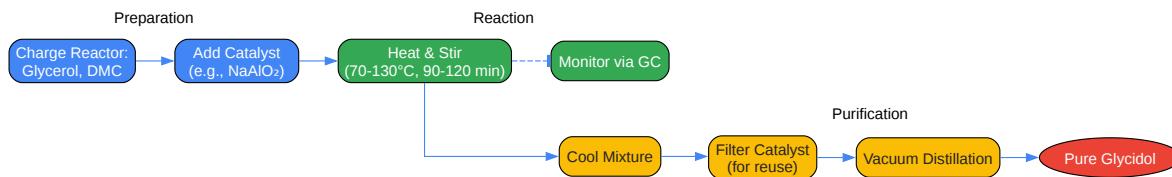
Objective: To synthesize **glycidol** from glycerol and DMC using a reusable solid base catalyst.

Causality: This process involves two sequential steps in a single pot: (1) The transesterification of glycerol with DMC to form glycerol carbonate, and (2) the decarboxylation of glycerol carbonate to yield **glycidol**. A solid base catalyst (e.g., NaAlO_2 , $\text{KNO}_3/\text{Al}_2\text{O}_3$) is chosen for its high efficiency and ease of separation from the reaction mixture, enhancing the process's sustainability.[7][8]

Methodology

- Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The setup is placed in a heating mantle.
- Charging Reactants: Charge the flask with glycerol and dimethyl carbonate (DMC). A typical molar ratio is 2:1 (DMC to glycerol) to drive the reaction towards the product.[7][9]
- Catalyst Addition: Add the solid base catalyst (e.g., NaAlO_2) to the mixture. A typical catalyst loading is 3-5 wt% relative to the weight of glycerol.[7][8]
- Reaction Conditions: Heat the stirred mixture to the optimal reaction temperature, typically between 70-130°C, depending on the catalyst used.[8][9]
- Monitoring: Monitor the reaction progress over time (e.g., 90-120 minutes) by taking aliquots and analyzing them via Gas Chromatography (GC) to determine the conversion of glycerol and the yield of **glycidol**.[7][8]
- Workup and Purification:
 - After the reaction reaches completion, cool the mixture to room temperature.
 - Separate the solid catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused.
 - The liquid product mixture is then purified, typically by vacuum distillation, to isolate the **glycidol** from unreacted starting materials and byproducts.

Workflow Visualization

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